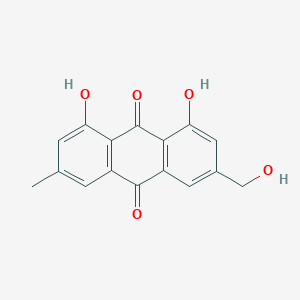
1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aloe-emodin can be synthesized through various chemical routes. One common method involves the oxidation of emodin, another anthraquinone derivative, using oxidizing agents such as potassium permanganate or hydrogen peroxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, aloe-emodin is often extracted from natural sources such as Aloe vera and Rheum officinale. The extraction process involves solvent extraction followed by purification using techniques like column chromatography and recrystallization . This method is preferred due to its cost-effectiveness and the availability of natural sources.
Chemical Reactions Analysis
Types of Reactions
Aloe-emodin undergoes various chemical reactions, including:
Oxidation: Aloe-emodin can be oxidized to form different quinone derivatives.
Reduction: Reduction of aloe-emodin can yield hydroquinone derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various ethers and esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinones .
Scientific Research Applications
Aloe-emodin has a wide range of scientific research applications:
Mechanism of Action
Aloe-emodin exerts its effects through various molecular mechanisms. In cancer cells, it induces apoptosis by activating the caspase-9/3/Gasdermin E axis, leading to mitochondrial dysfunction and pyroptosis . It also inhibits cell proliferation and migration by modulating key signaling pathways such as MAPK, p53, and PI3K-Akt .
Comparison with Similar Compounds
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthraquinone.
Chrysophanol: 1,8-Dihydroxy-3-methylanthraquinone.
Uniqueness
Aloe-emodin is unique due to its hydroxymethyl group at the 3-position, which enhances its biological activity and solubility compared to other anthraquinones . This structural feature allows it to interact more effectively with molecular targets and pathways involved in its biological effects .
Properties
CAS No. |
873431-39-1 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-2-9-13(11(18)3-7)16(21)14-10(15(9)20)4-8(6-17)5-12(14)19/h2-5,17-19H,6H2,1H3 |
InChI Key |
BBRAOTYOIAGHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
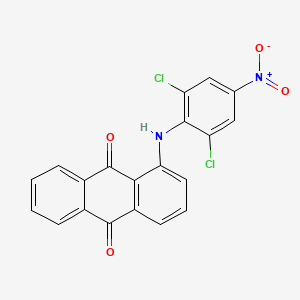
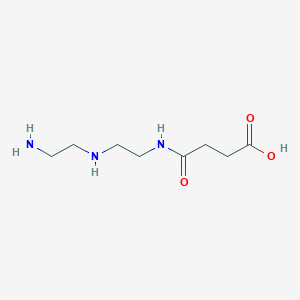


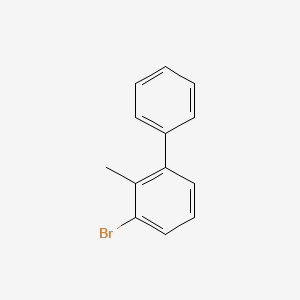
![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
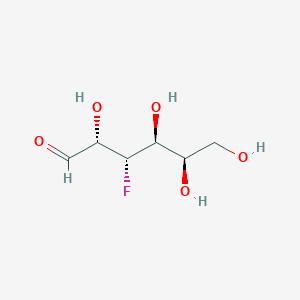
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
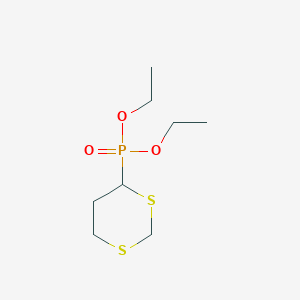
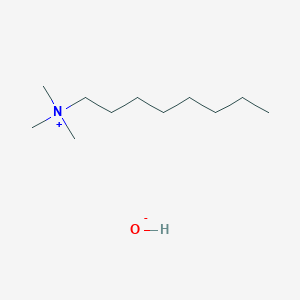
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)
